

# TS 155-2: A Technical Overview of a Novel V-ATPase Inhibitor

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## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B560396

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## Introduction

**TS 155-2**, also known as JBIR-100, is a macrocyclic lactone belonging to the hygrolide family of plecomacrolides.<sup>[1]</sup> Isolated from *Streptomyces* sp., it is an analogue of bafilomycin and is recognized as an inhibitor of vacuolar-type H<sup>+</sup>-ATPase (V-ATPase).<sup>[2][3][4][5]</sup> V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments and the plasma membrane in specialized cells.<sup>[3]</sup> Their role in numerous physiological and pathological processes, including cancer and infectious diseases, makes them a compelling target for drug discovery.<sup>[2][4]</sup> This document provides a comprehensive technical guide on **TS 155-2**, summarizing the available data, outlining potential experimental protocols, and visualizing associated cellular pathways.

## Quantitative Data

While **TS 155-2** is identified as a V-ATPase inhibitor, specific quantitative data on its direct inhibitory activity against V-ATPase (e.g., IC<sub>50</sub> or K<sub>i</sub> values) is not readily available in publicly accessible literature. However, its biological activity has been quantified in terms of cytotoxicity and antimicrobial effects.

| Parameter                                | Value      | Cell Line/Organism           | Conditions | Reference |
|--|------------|------------------------------|------------|-----------|
| Cytotoxicity IC50                        | 72.6 nM    | HeLa                         | 48 hours   | [3][6]    |
| Minimum Inhibitory Concentration (MIC)   | 4 $\mu$ M  | Staphylococcus aureus USA300 | -          | [1]       |
| Minimum Inhibitory Concentration (MIC)   | 8 $\mu$ M  | Bacillus subtilis            | -          | [1]       |
| Minimum Bactericidal Concentration (MBC) | 16 $\mu$ M | Bacillus subtilis            | -          | [1]       |

## Mechanism of Action

As a bafilomycin analogue, **TS 155-2** is presumed to inhibit V-ATPase function. Bafilomycins are well-characterized, potent, and specific inhibitors of V-ATPase.[1] They are understood to bind to the c-subunit of the V0 domain of the V-ATPase, obstructing the proton translocation channel and thereby inhibiting the pump's activity. This leads to a disruption of the proton gradient across cellular membranes.

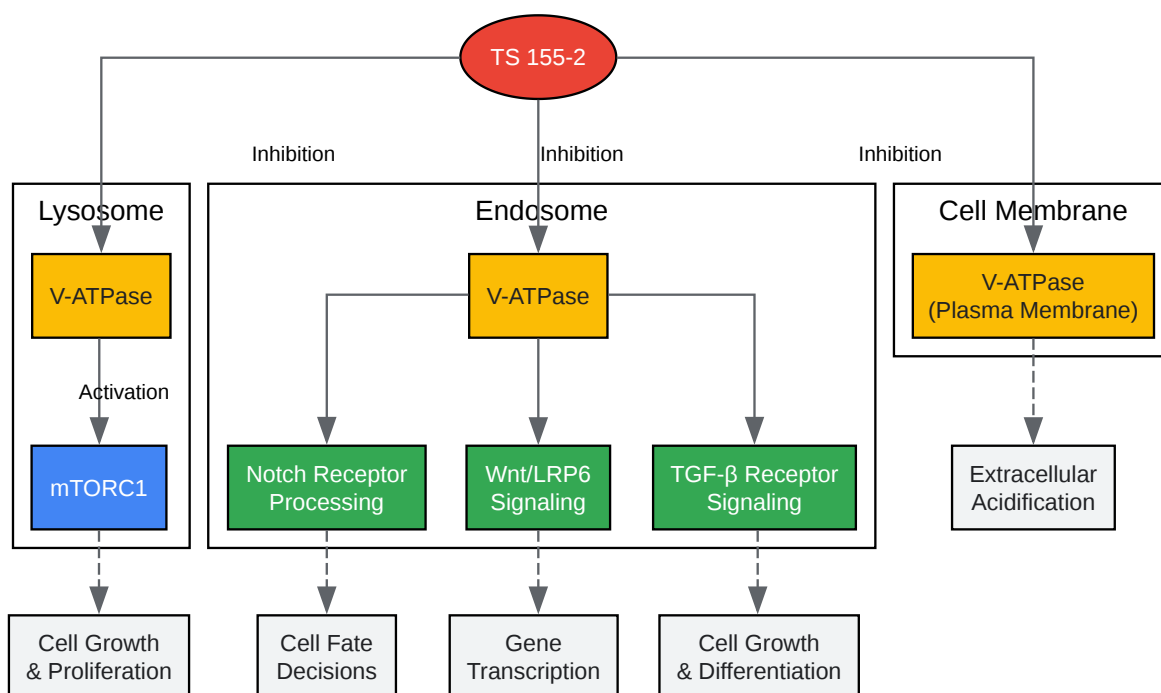
The observed antimicrobial activity of **TS 155-2** against *Bacillus subtilis* includes the perturbation and depolarization of the cell membrane, which is likely a downstream effect of V-ATPase inhibition.[1]

## Signaling Pathways Associated with V-ATPase Inhibition

V-ATPase activity is integral to the function of several key signaling pathways. While direct studies on the impact of **TS 155-2** on these pathways are not yet published, inhibiting V-ATPase with compounds like bafilomycin is known to modulate pathways such as:

- mTORC1 Signaling: V-ATPase is essential for the activation of mTORC1 on the lysosomal surface in response to amino acids. Inhibition of V-ATPase prevents the recruitment and activation of mTORC1.
- Notch Signaling: The maturation and cleavage of the Notch receptor, critical steps in the activation of Notch signaling, occur in acidic compartments and can be disrupted by V-ATPase inhibition.
- Wnt/ $\beta$ -catenin Signaling: V-ATPase-mediated endosomal acidification is required for the activity of the Wnt co-receptor LRP6.
- TGF- $\beta$  Signaling: The activation of TGF- $\beta$  receptors within endosomes is pH-dependent and can be affected by V-ATPase inhibitors.

Below is a generalized diagram of signaling pathways influenced by V-ATPase activity.



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Caption: Generalized signaling pathways influenced by V-ATPase inhibition.

## Experimental Protocols

Detailed experimental protocols for the use of **TS 155-2** are not extensively published. However, based on its known activities and its relation to bafilomycin, the following methodologies are proposed.

### V-ATPase Inhibition Assay (Hypothetical)

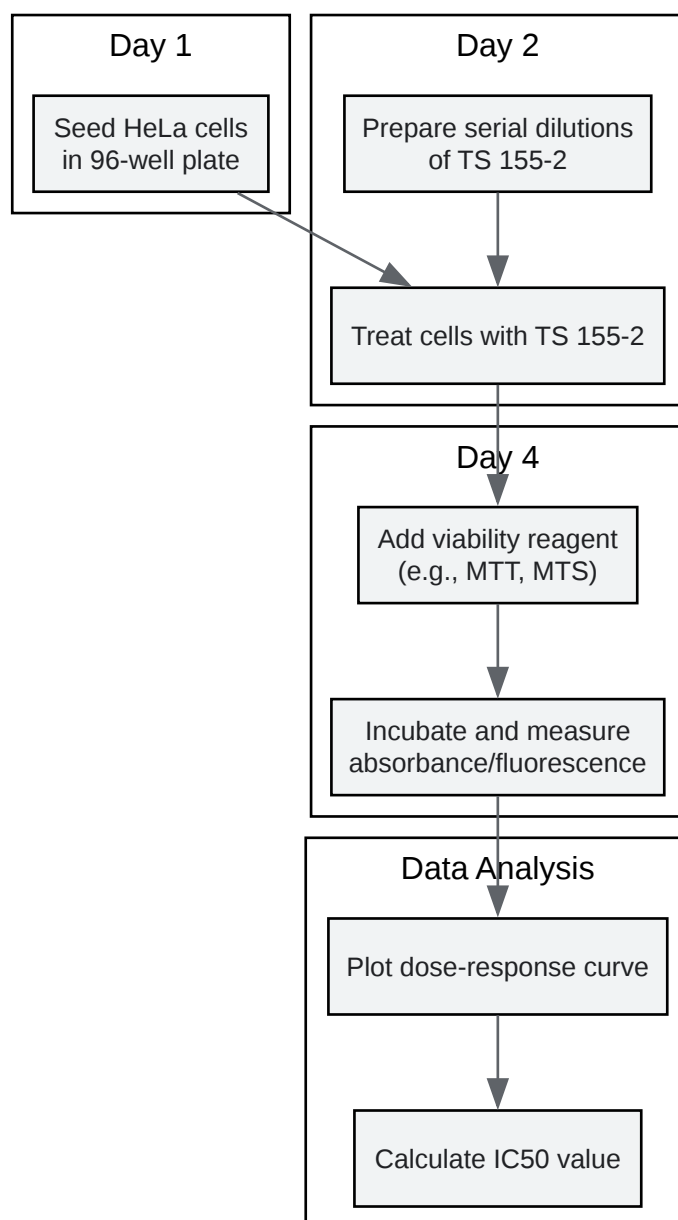
This protocol is based on standard assays for V-ATPase inhibitors like bafilomycin.

- Isolation of V-ATPase-enriched membranes: Isolate lysosomes or other vesicles rich in V-ATPase from a relevant cell line or tissue.
- ATP Hydrolysis Assay:
  - Incubate the membrane fraction with varying concentrations of **TS 155-2**.
  - Initiate the reaction by adding ATP.
  - Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi), for example, using a malachite green-based colorimetric assay.
  - The IC<sub>50</sub> value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### Cell Viability/Cytotoxicity Assay

This protocol is based on the reported cytotoxicity data for **TS 155-2**.

- Cell Culture: Seed HeLa cells in 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of **TS 155-2** (e.g., from 1 nM to 10 µM) for 48 hours.
- Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a resazurin-based assay to determine the percentage of viable cells relative to a vehicle-treated control.
- Data Analysis: Calculate the IC<sub>50</sub> value by fitting the dose-response curve to a suitable model.



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Caption: Experimental workflow for determining the cytotoxicity of **TS 155-2**.

## Antimicrobial Susceptibility Testing

This protocol is based on the published study on JBIR-100.[1]

- Bacterial Culture: Grow *S. aureus* or *B. subtilis* in appropriate broth medium.

- Broth Microdilution:
  - Prepare a two-fold serial dilution of **TS 155-2** in a 96-well plate containing broth.
  - Inoculate each well with a standardized bacterial suspension.
  - Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is the lowest concentration of **TS 155-2** that completely inhibits visible bacterial growth.
- MBC Determination:
  - Subculture aliquots from wells with no visible growth onto agar plates.
  - Incubate the plates.
  - The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

## Conclusion

**TS 155-2** is a promising V-ATPase inhibitor with demonstrated cytotoxic and antimicrobial activities. While specific data on its direct interaction with V-ATPase is currently limited, its analogy to bafilomycin provides a strong foundation for its mechanism of action and potential applications. Further research is warranted to fully characterize its inhibitory profile against V-ATPase and to explore its therapeutic potential in diseases where V-ATPase plays a critical role. The experimental frameworks provided here offer a starting point for researchers to further investigate the biological activities of this novel compound.

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